molecular formula C20H19N5O2S B11013367 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide

1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11013367
M. Wt: 393.5 g/mol
InChI Key: QMTWJHNBDGAWHB-UHFFFAOYSA-N
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Description

1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a cyano group in a triazine precursor with a triazol-3-amine residue under solvent-free conditions . The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, triazole ring, and methylsulfanyl group, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)-5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N5O2S/c1-28-17-7-3-6-16(10-17)25-11-14(9-18(25)26)20(27)23-15-5-2-4-13(8-15)19-21-12-22-24-19/h2-8,10,12,14H,9,11H2,1H3,(H,23,27)(H,21,22,24)

InChI Key

QMTWJHNBDGAWHB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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